

"N-Hydroxypipecolic acid signaling pathway in Arabidopsis thaliana"

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An In-depth Technical Guide to the N-Hydroxypipecolic Acid Signaling Pathway in Arabidopsis thaliana

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum immunity throughout the plant following an initial localized pathogen infection.[1][2][3] For decades, the identity of the mobile signal that travels from infected to distal tissues to activate SAR was a subject of intense research. A landmark discovery in Arabidopsis thaliana identified N-Hydroxypipecolic acid (NHP) as a central signaling molecule in the establishment of SAR.[4][5] NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates systemically after pathogen attack and is sufficient to induce a robust immune response.[5][6][7] This technical guide provides a comprehensive overview of the NHP signaling pathway, from its biosynthesis and regulation to its downstream effects and the experimental methodologies used to elucidate its function.

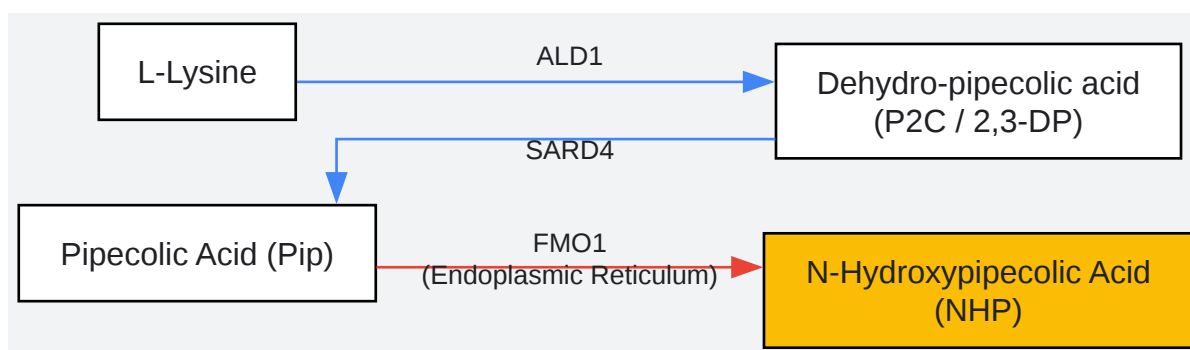
NHP Biosynthesis Pathway

NHP is synthesized from L-lysine in a three-step enzymatic pathway primarily located in the plastids.[8][9] The genes encoding these enzymes are highly induced by biotic stress.[10]

- **L-Lysine to Dehydro-pipecolic Acid:** The pathway begins with the transamination of L-lysine, catalyzed by the plastid-localized aminotransferase AGD2-LIKE DEFENSE RESPONSE

PROTEIN 1 (ALD1).[10][11][12][13] ALD1 converts L-lysine into ϵ -amino- α -ketocaproic acid, which then spontaneously cyclizes to form dehydropipecolic acid intermediates like Δ 1-piperidine-2-carboxylic acid (P2C) or 2,3-dehydropipecolic acid (2,3-DP).[1][9][10][11]

- Dehydro-pipecolic Acid to Pipecolic Acid (Pip): The intermediate is then reduced to pipecolic acid (Pip) by the reductase SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT 4 (SARD4).[1][10][11][14][15] While SARD4 is a critical enzyme for this step, especially for Pip accumulation in distal leaves, other reductases may also be involved.[11][14]
- Pipecolic Acid to N-Hydroxypipecolic Acid (NHP): The final and crucial step is the N-hydroxylation of Pip to form NHP. This reaction is catalyzed by the flavin-dependent monooxygenase FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[6][13][16][17] FMO1 acts as a pipecolate N-hydroxylase and is an essential component for SAR.[2][6][17][18] Loss-of-function *fmo1* mutants are deficient in NHP biosynthesis and SAR.[2][6]



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Figure 1: The NHP Biosynthesis Pathway in *Arabidopsis thaliana*.

Regulation of NHP Signaling

The NHP pathway is tightly regulated at multiple levels, primarily through the transcriptional control of its biosynthetic genes and through complex interactions with the salicylic acid (SA) signaling pathway.

Transcriptional Regulation: Pathogen infection triggers a significant upregulation of ALD1, SARD4, and FMO1.[19][20] This induction is controlled by upstream transcription factors:

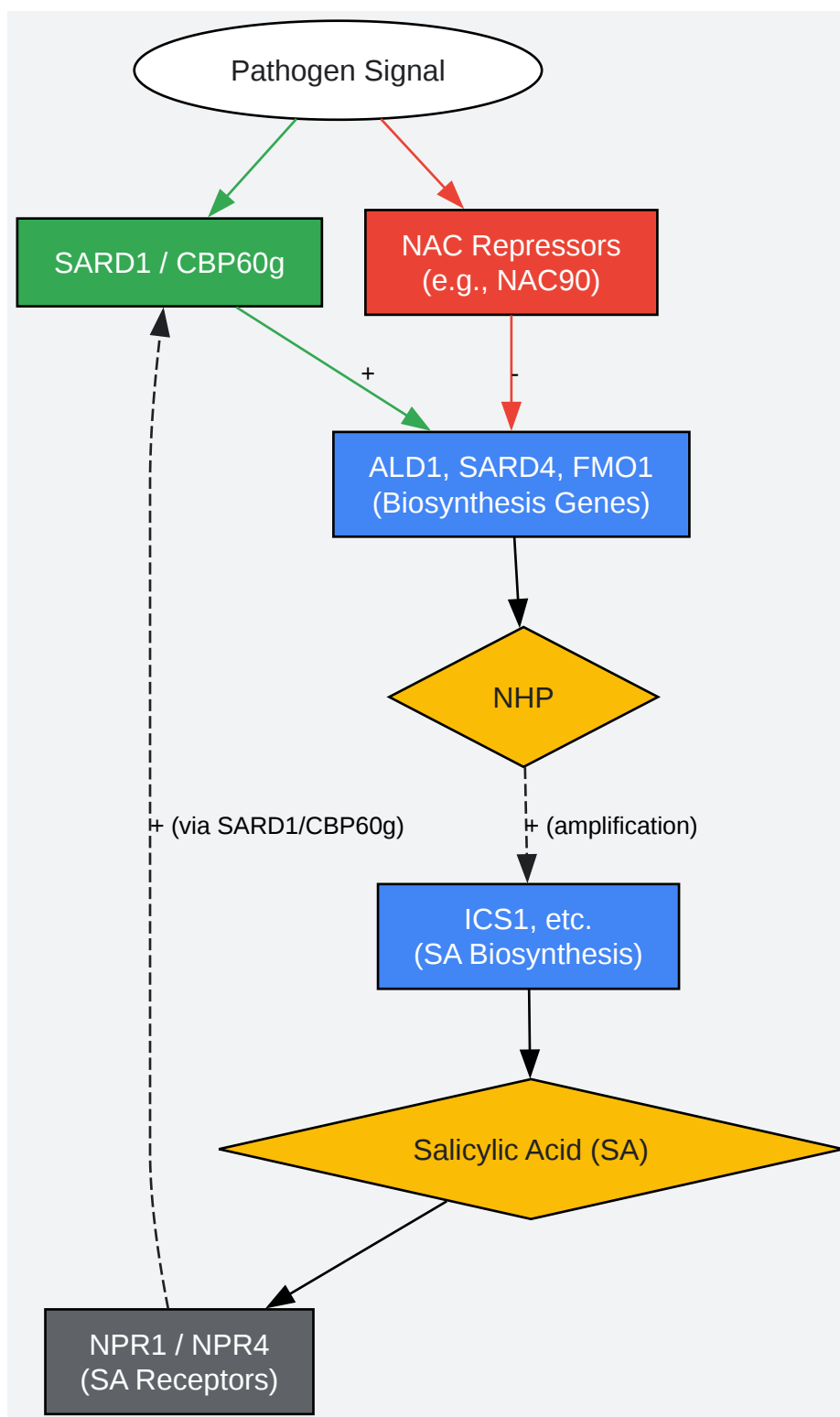
- **Positive Regulators:** The transcription factors SARD1 and CALMODULIN-BINDING PROTEIN 60g (CBP60g) directly bind to the promoters of ALD1, SARD4, and FMO1,

activating their expression and thus promoting the biosynthesis of both NHP and SA.[10][19][21]

- Negative Regulators: A triad of NAC transcription factors (NAC90, NAC61, and NAC36) acts as repressors by directly binding to the promoters of ALD1 and FMO1 (as well as the SA synthesis gene ICS1) to suppress their expression, thereby maintaining homeostasis.[22]

Interplay with Salicylic Acid (SA): NHP and SA signaling are mutually potentiating.[10][23][24]

- SA signaling is required for the full activation of NHP biosynthesis. The SA receptors NPR1 and NPR4 are necessary for the induction of ALD1, SARD4, and FMO1 expression via the SARD1/CBP60g module.[25][26]
- Conversely, NHP induces and primes the expression of SA biosynthetic genes (ICS1, PBS3) and the accumulation of SA.[23] This creates a positive feedback loop that amplifies the defense signal.[21]



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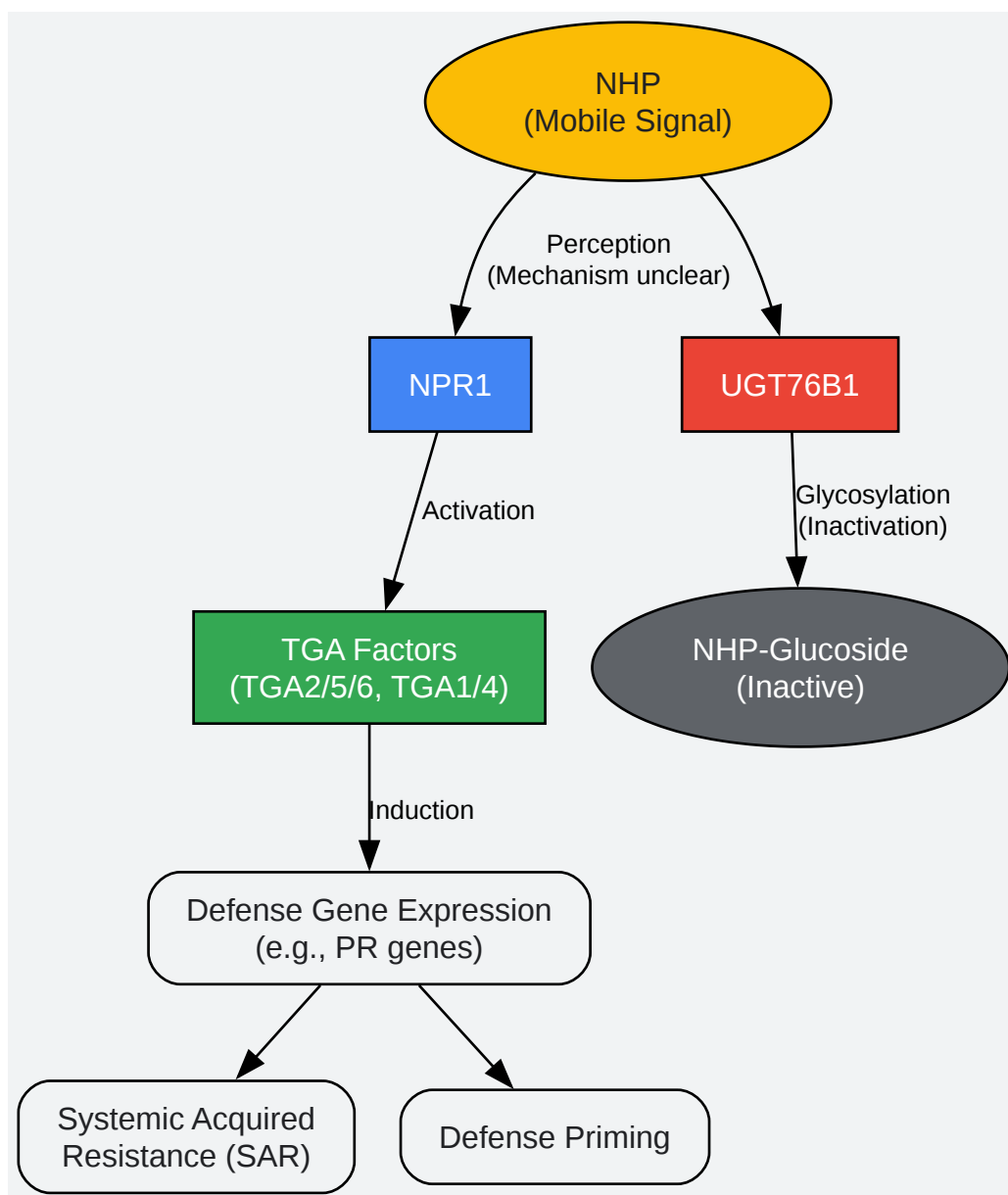
Figure 2: Transcriptional Regulation of NHP Biosynthesis and Interplay with SA.

Downstream Signaling and Systemic Acquired Resistance

NHP functions as a mobile immune signal that travels from the site of primary infection to distal tissues, where it activates SAR.[\[2\]](#)[\[3\]](#)

- **NPR1-Dependence:** NHP-induced SAR and the associated transcriptional reprogramming are critically dependent on NON-EXPRESSOR OF PR GENES 1 (NPR1), a master transcriptional co-regulator of SA-mediated immunity.[\[27\]](#)[\[28\]](#)
- **TGA Transcription Factors:** Downstream of NPR1, NHP-triggered immunity requires the function of TGA-class transcription factors. The TGA2/TGA5/TGA6 clade is essential for the expression of NHP-induced defense genes, while the TGA1/TGA4 clade also contributes positively.[\[27\]](#)
- **Defense Priming:** A key function of NHP is "priming." NHP treatment sensitizes plants to mount a faster and stronger defense response upon subsequent pathogen challenge.[\[7\]](#)[\[28\]](#)[\[29\]](#) This includes a boosted accumulation of SA, the phytoalexin camalexin, and enhanced expression of defense-related genes.[\[7\]](#)[\[28\]](#)

Inactivation and Metabolism: The active NHP signal is regulated through metabolic conversion. The UDP-glycosyltransferase UGT76B1 can glycosylate NHP to form NHP-N-O-glucoside (NHPG).[\[10\]](#)[\[30\]](#) This modification is believed to be an inactivation or storage mechanism, as overexpression of UGT76B1 can suppress NHP-mediated defense.[\[10\]](#)[\[30\]](#) Other derivatives, such as methylated NHP (MeNHP), have also been identified, suggesting a complex metabolic network for NHP homeostasis.[\[8\]](#)[\[31\]](#)



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Figure 3: Downstream Signaling Cascade of NHP in Plant Immunity.

Quantitative Data Summary

Quantitative analysis of NHP and related metabolites is essential for understanding their roles in plant immunity. The following tables summarize representative data on metabolite concentrations and the effective concentrations used in various experimental setups.

Table 1: Pathogen-Induced Metabolite Accumulation

Plant Species	Metabolite	Concentration (approx.)	Condition	Reference
Nicotiana tabacum	Pip & NHP	~6 µg/g FW	72h post-infection	[5]

| Solanum lycopersicum | Pip | Exceeds NHP by ~8-fold | Post-infection |[5] |

Table 2: Concentrations Used in Exogenous Application Experiments

Compound	Concentration	Application Method	Purpose	Reference(s)
NHP	1 mM	Leaf Infiltration / Soil Drench	Induce SAR, rescue fmo1 mutant	[3][29]
Pipecolic Acid (Pip)	1 mM	Leaf Infiltration	Control, test for FMO1-dependence	[3]

| flg22 peptide | 1 µM | Leaf Infiltration | Elicit Pattern-Triggered Immunity |[29] |

Key Experimental Protocols

The elucidation of the NHP pathway has relied on a combination of genetic, biochemical, and analytical chemistry techniques.

5.1 Metabolite Profiling by Mass Spectrometry (GC-MS / LC-MS) This is the cornerstone technique for detecting and quantifying NHP, Pip, and SA.

- Objective: To measure the levels of NHP and related metabolites in plant tissues under different conditions (e.g., wild-type vs. mutant, control vs. pathogen-infected).
- Methodology:

- Tissue Homogenization: Leaf tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
- Extraction: Metabolites are extracted using a solvent system, typically a methanol/water or ethyl acetate solution. Internal standards are often added for accurate quantification.
- Derivatization (for GC-MS): For analysis by Gas Chromatography-MS, polar molecules like NHP are chemically modified (e.g., methylation or silylation) to increase their volatility. [\[11\]](#)
- Analysis: The extract is injected into a GC-MS or LC-MS system. The compounds are separated chromatographically and then detected by the mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation pattern, allowing for identification and quantification. [\[16\]](#)

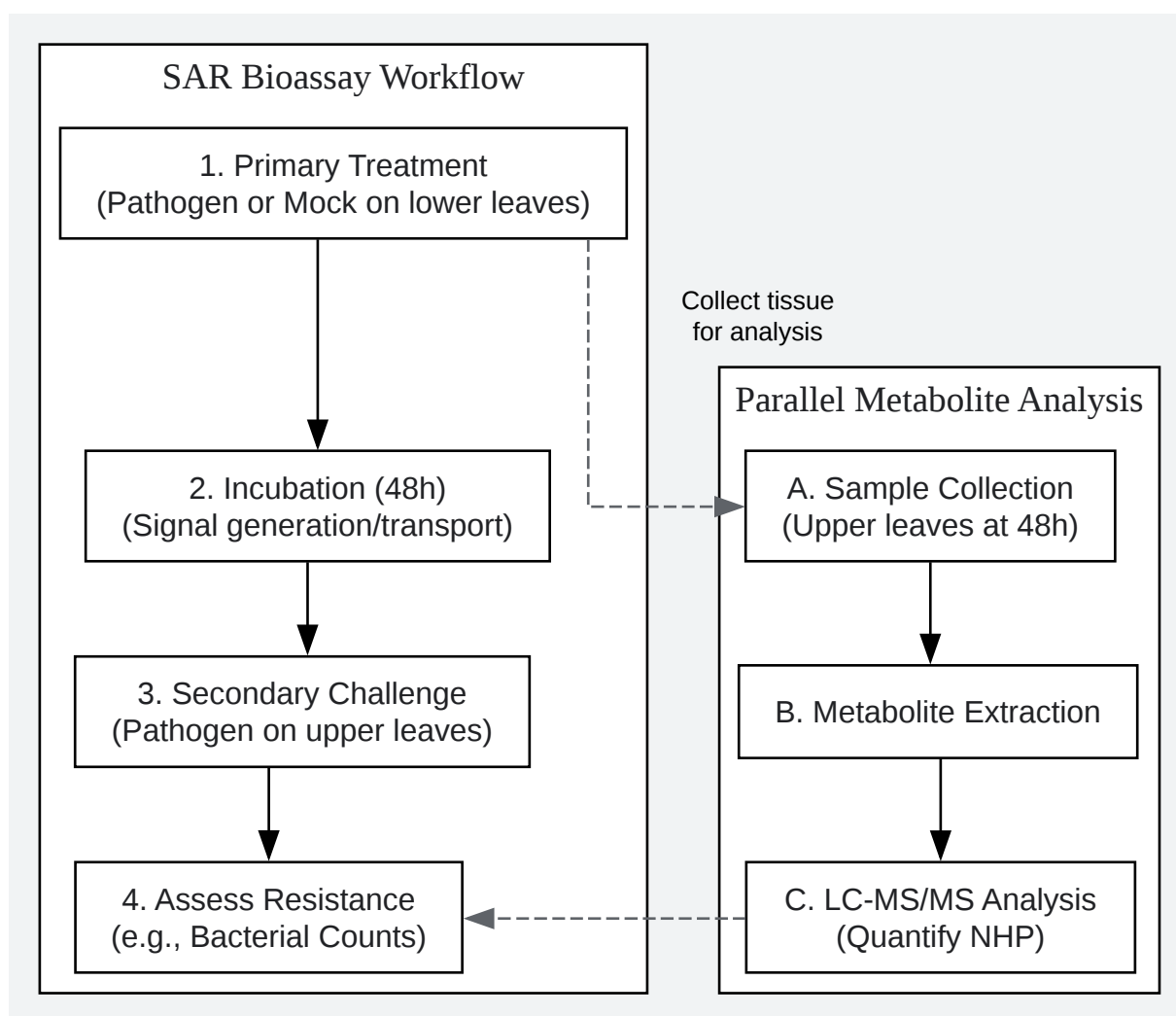
5.2 Pathogen Infection and SAR Assays These assays are used to assess the biological function of the NHP pathway in disease resistance.

- Objective: To determine if a genetic mutation or chemical treatment affects a plant's resistance to pathogens and its ability to mount SAR.
- Methodology:
 - Primary Inoculation (SAR Induction): Three lower leaves of a plant are infiltrated with a pathogen (e.g., *Pseudomonas syringae* at $OD_{600} = 0.001$) or a mock solution (e.g., 10 mM $MgCl_2$). [\[3\]](#)[\[32\]](#)
 - Incubation: Plants are incubated for a period (e.g., 48 hours) to allow for the generation and transport of the mobile SAR signal.
 - Secondary Inoculation: Distal, upper leaves are challenged with the same pathogen.
 - Quantification of Resistance: After another incubation period (e.g., 2-3 days), pathogen growth in the distal leaves is quantified. For bacteria, this is typically done by homogenizing leaf discs, plating serial dilutions, and counting colony-forming units (CFUs). For oomycetes like *Hyaloperonospora arabidopsidis*, resistance can be measured

by counting spores.[7][33] A significant reduction in pathogen growth in the distal leaves of induced plants compared to mock-treated plants indicates a successful SAR response.

5.3 In Vitro Enzyme Assays These assays confirm the biochemical function of the enzymes in the NHP pathway.

- **Objective:** To demonstrate that a specific enzyme (e.g., FMO1) can catalyze the predicted reaction (e.g., Pip to NHP).
- **Methodology:**
 - **Protein Expression:** The gene of interest (e.g., FMO1) is cloned and expressed in a heterologous system like *E. coli* to produce large quantities of the recombinant protein.
 - **Enzyme Reaction:** The purified enzyme is incubated with its predicted substrate (e.g., Pip) and necessary cofactors (e.g., FAD, NADPH for FMO1).[17]
 - **Product Detection:** The reaction mixture is analyzed by mass spectrometry or other analytical methods to confirm the formation of the expected product (e.g., NHP).[6]



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Figure 4: A Generalized Experimental Workflow for Investigating NHP in SAR.

Conclusion

The N-Hydroxypipecolic acid signaling pathway represents a paradigm in plant immunity. As a pathogen-inducible, mobile signal, NHP is essential for the activation of Systemic Acquired Resistance in *Arabidopsis thaliana* and other plant species.[4] Its biosynthesis from L-lysine is tightly regulated by a network of transcriptional activators and repressors that are deeply integrated with the salicylic acid signaling pathway, forming a robust amplification loop for plant defense. Downstream, NHP primes the plant for a heightened state of alert, a process dependent on the master regulator NPR1 and TGA transcription factors. The discovery of NHP and the elucidation of its signaling pathway not only solve a long-standing question in plant

biology but also present promising new avenues for engineering broad-spectrum disease resistance in agricultural crops.[2][4][16]

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